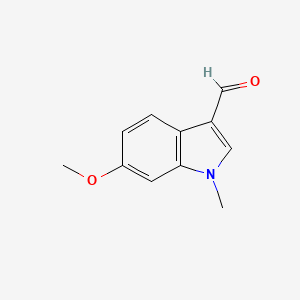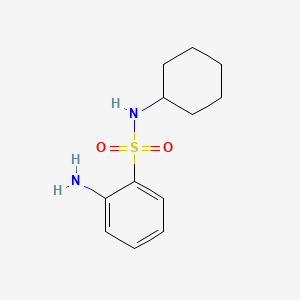
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of this compound can be achieved from 6-Methoxyindole and Hexamethylenetetramine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, which include this compound, are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 189.21 g/mol . The exact physical properties such as boiling point, melting point, and density are not available in the resources.Scientific Research Applications
Versatile Electrophile in Organic Synthesis
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde demonstrates versatility as an electrophile, reacting regioselectively with various nucleophiles. This reactivity enables the synthesis of novel indole derivatives, such as 2,3,6-trisubstituted indoles and pyrimido[1,2-a]indoles, which are significant in organic synthesis and pharmaceutical research (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).
Role in Maillard Reaction and Derivative Formation
The compound plays a crucial role in the Maillard reaction, leading to the formation of new 6-methoxy-tetrahydro-β-carboline derivatives. These derivatives are characterized using mass spectrometry and exhibit potential for further study in various scientific fields, including pharmaceuticals (Goh, Mordi, & Mansor, 2015).
Synthesis of Indoloquinones
This compound is instrumental in the synthesis of 6-methoxy-4,7-indoloquinones via Dakin oxidation. This process highlights its utility in creating structurally varied compounds through the modification of functionalities at specific positions on the indole ring (Alamgir, Mitchell, Bowyer, Kumar, & Black, 2008).
Phytochemical Research
This compound has been isolated as a new indole alkaloid from Cleome droserifolia, demonstrating its occurrence in natural sources and importance in phytochemical studies. Such discoveries contribute to understanding the chemical diversity in plants and their potential applications (Hussain, Khan, Ali, Khan, Rehman, Jahangir, & Al-Harrasi, 2015).
Antibacterial Activity
Derivatives of this compound, such as indole-3-carbaldehyde semicarbazone derivatives, have been synthesized and shown to possess antibacterial activities. This application is significant in the development of new antibacterial agents and highlights the compound's potential in medicinal chemistry (Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020).
Future Directions
1H-Indole-3-carboxaldehyde and its derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been highlighted for their potential in the preparation of biologically active compounds and indole alkaloids . They could be further explored for their potential in diverse heterocyclic derivatives synthesis.
Mechanism of Action
Target of Action
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology Indole derivatives have been found to inhibit cyp2a6-mediated nicotine metabolism , suggesting that this compound may also interact with similar targets.
Mode of Action
For instance, indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the known biological activities of indole derivatives, it can be inferred that this compound may affect various biochemical pathways involved in cellular processes .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a precursor for the synthesis of biologically active molecules, including alkaloids and other heterocyclic compounds . The compound’s interactions with enzymes often involve the formation of covalent bonds, facilitating the synthesis of complex molecules.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through interactions with specific cellular receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with enzymes, leading to their inhibition or activation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce cellular changes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, leading to the formation of various intermediate compounds. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it affects its availability to target biomolecules and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell determines its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
6-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNJAIUBFJMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362541 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202807-44-1 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)
![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)




![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)



